molecular formula C20H25N3O2S B2531976 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide CAS No. 903290-28-8

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide

Cat. No. B2531976
CAS RN: 903290-28-8
M. Wt: 371.5
InChI Key: FYULQJMCQQFWLD-UHFFFAOYSA-N
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide is a useful research compound. Its molecular formula is C20H25N3O2S and its molecular weight is 371.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Approaches

    Improved synthesis methods for tetrahydroisoquinolines, which share a core structure with the mentioned compound, have been developed, highlighting the chemical flexibility and potential modifications for targeted applications such as beta adrenoceptor actions (Beaumont et al., 1983). Similarly, the synthesis of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines demonstrates the potential for dopamine agonist properties, indicating a pathway for neurological applications (Jacob et al., 1981).

  • Chemical Reactions and Transformations

    Research into cyclization reactions of N-(prop-2-ynyl)benzylamines to synthesize phenylisoquinolines shows the chemical reactivity and potential for creating complex structures, possibly relevant for pharmacological applications (Brooks et al., 1973).

Pharmacological Applications

  • Dopamine Agonist Properties

    Studies on dopamine agonist properties of related compounds, such as N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, may suggest potential applications in treating neurological disorders by mimicking or influencing dopamine pathways (Jacob et al., 1981).

  • Synthetic Pathways for Therapeutic Agents

    The development of synthetic routes for tetrahydroisoquinolines also indicates the role of such compounds in creating therapeutic agents, particularly in exploring their actions at adrenoceptors, which could be relevant for cardiovascular or neurological disorders (Beaumont et al., 1983).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-propan-2-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S/c1-14(2)22-20(25)19(24)21-12-17(18-8-5-11-26-18)23-10-9-15-6-3-4-7-16(15)13-23/h3-8,11,14,17H,9-10,12-13H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYULQJMCQQFWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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